azanide;azanidylideneiron;iron
Description
Significance in Biological Nitrogen Fixation and Industrial Ammonia (B1221849) Synthesis
Iron nitride intermediates are central to two of the most significant nitrogen fixation processes on Earth: the industrial Haber-Bosch process and biological nitrogen fixation by nitrogenase enzymes. researchgate.netrsc.orgunm.edu
The Haber-Bosch process , developed in the early 1900s, revolutionized agriculture by enabling the large-scale production of ammonia fertilizer from dinitrogen and hydrogen. rsc.orgacs.org This process typically employs a heterogeneous iron-based catalyst at high temperatures (400–500 °C) and pressures (100–200 atm). rsc.orgwordpress.comnih.gov Under these demanding conditions, the strong N≡N triple bond of dinitrogen is cleaved on the surface of the iron catalyst, forming surface-bound iron nitride intermediates that are subsequently hydrogenated to produce ammonia. acs.orgwordpress.com
In the natural world, biological nitrogen fixation is accomplished by a family of enzymes called nitrogenases under ambient conditions. rsc.orgnih.gov These enzymes utilize complex iron-containing metalloclusters as their active sites. rsc.orgpnas.org The most common type, molybdenum-iron (MoFe) nitrogenase, features an active site cofactor known as FeMoco, a [Mo-7Fe-9S-C] cluster. pnas.orgutoronto.ca It is widely proposed that the conversion of dinitrogen to ammonia within the enzyme proceeds through a series of iron-bound intermediates, including iron nitride species, which are formed after the cleavage of the N-N bond. unm.edunih.govfigshare.com The cooperation of multiple iron atoms within these clusters is believed to be key to this remarkable reactivity. acs.org
Historical Development of Iron-Mediated Dinitrogen Activation Research
The scientific journey to understand iron's role in nitrogen fixation began with the invention of the Haber-Bosch process in the early 20th century, which established iron as a competent catalyst for N₂ cleavage. acs.org For decades, the detailed mechanism remained a "black box" due to the difficulty of studying the surface chemistry of a heterogeneous catalyst under operating conditions. acs.org
A parallel line of inquiry focused on the biological realm with the study of nitrogenase enzymes . caltech.edu The isolation and crystallographic characterization of these enzymes revealed their complex iron-sulfur active sites, like the FeMo-cofactor, sparking interest in how these unique structures facilitate dinitrogen reduction at ambient conditions. rsc.orgutoronto.ca
A major breakthrough in mechanistic understanding came from the field of inorganic chemistry with the synthesis of molecular coordination complexes that could bind dinitrogen. researchgate.netcaltech.edu While early work focused on other metals like molybdenum, significant progress has been made with iron. caltech.edu Researchers have successfully designed multi-iron complexes that not only bind N₂ but can also cleave the N≡N triple bond entirely. acs.org In a landmark study, a tetrairon bis(nitride) complex was formed from the reaction of a low-valent iron precursor with atmospheric dinitrogen, demonstrating that a collection of iron atoms could mediate this challenging transformation. rsc.orgacs.org Subsequent research has shown that these N₂-derived nitrides can be converted to ammonia through stepwise protonation and reduction reactions, isolating and characterizing the imide and amide intermediates along the way. rsc.orgrsc.orgrsc.org These model systems provide powerful, direct evidence for the elementary steps involved in nitrogen fixation, linking the mechanisms of the industrial process and the biological enzyme. acs.orgunm.edu
Structure
2D Structure
Properties
IUPAC Name |
azanide;azanidylideneiron;iron | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6Fe.H2N.N/h;;;;;;1H2;/q;;;;;;2*-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMFDGFXPJCFQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH2-].[N-]=[Fe].[Fe].[Fe].[Fe].[Fe].[Fe] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Fe6H2N2-2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Computational and Theoretical Investigations of Iron Nitrogen Chemistry
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost that makes it well-suited for studying transition metal complexes. youtube.comacs.org It is frequently employed to investigate the structural, electronic, and magnetic properties of iron-nitrogen compounds. youtube.com
DFT calculations are fundamental for determining the ground-state geometries and electronic structures of iron-nitrogen complexes. Geometry optimization procedures are used to find the lowest energy arrangement of atoms, providing key structural parameters such as bond lengths and angles.
For instance, studies on low-valent iron-dinitrogen complexes, such as the [(TPB)FeN2]q series (where q = 2-, 1-, 0), have utilized DFT to explore how the oxidation state of iron influences the geometry. nih.govrsc.org Calculations show that as the iron center is reduced (i.e., as more electrons are added), the Fe–N₂ bond distance shortens. nih.govrsc.org This is attributed to enhanced π-backbonding from the electron-rich iron d-orbitals into the π* antibonding orbitals of the dinitrogen ligand. nih.gov This increased backdonation weakens the N-N triple bond, which is a critical step in dinitrogen activation. nih.govrsc.org
Electronic structure analysis through DFT provides a detailed picture of orbital interactions and charge distribution. In Fe–N₂ complexes, the bonding involves σ-donation from the N₂ ligand to the iron center and, more significantly, π-backdonation from the metal d-orbitals (d_xz_, d_yz_) to the N₂ π* orbitals. nih.gov Natural Bond Orbital (NBO) analysis, a method used in conjunction with DFT, can quantify the charge on each atom, revealing how electron density is distributed between the iron and nitrogen atoms. chinesechemsoc.org In a series of diiron-dinitrogen complexes, NBO analysis showed that the negative charge on the nitrogen atoms increases as the oxidation state of the iron centers decreases, confirming a higher degree of N₂ activation. chinesechemsoc.org
Combined Quantum Mechanical and Molecular Mechanical (QM/MM) calculations, which often use DFT for the QM region, are employed to study large biological systems like the P-cluster in nitrogenase, providing insights into the geometry and electronic structure of the iron-sulfur-nitrogen core. acs.org
| Complex | Formal Fe Oxidation State | Fe–N₂ Bond Length (Å) | N–N Bond Length (Å) | Isomer Shift (mm/s) |
|---|---|---|---|---|
| [(TPB)FeN₂]²⁻ | -II | 1.779 | 1.145 | 0.25 |
| [(TPB)FeN₂]¹⁻ | -I | 1.807 | 1.136 | 0.38 |
| [(TPB)FeN₂]⁰ | 0 | 1.973 | 1.113 | 0.54 |
DFT is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing researchers to elucidate detailed mechanistic pathways for the activation and functionalization of dinitrogen. By calculating the energies of reactants, products, intermediates, and transition states, chemists can determine reaction thermodynamics and kinetics.
Computational studies have explored various mechanisms for N₂ reduction to ammonia (B1221849), including dissociative, associative, and Mars-van Krevelen pathways on catalyst surfaces. mdpi.com DFT calculations help identify the rate-determining step, such as the high energy barrier associated with breaking the strong N≡N triple bond. mdpi.com For molecular iron complexes, DFT has been used to investigate the thermodynamic favorability of reaction pathways. For example, the reaction of an iron(IV) nitride complex with boron hydrides to form new N–B and N–H bonds was shown by DFT to be thermodynamically favorable. nsf.gov
In the context of the Haber-Bosch process, computational studies suggest that N₂ cleavage is facilitated by the cooperative interaction of several iron atoms on the catalyst surface. nih.gov DFT calculations on iron-dinitrogen complexes have examined protonation steps, a key part of converting coordinated N₂ into ammonia, revealing small energy barriers for certain pathways. researchgate.net These studies can establish which intermediate species are more reactive based on the nature of the Fe-N bond and electron delocalization during the reaction. researchgate.net
Furthermore, DFT can explain product selectivity in functionalization reactions. In a study of formally iron(IV) alkyl complexes, computations showed that the pathway—either migration of the alkyl group to form a new N-C bond or homolysis of the Fe-C bond—is highly dependent on the identity of the alkyl group. rsc.org
| Reactants | Product | ΔG (kcal/mol) |
|---|---|---|
| PhB(iPr₂Im)₃Fe≡N + 9-BBN | PhB(iPr₂Im)₃FeN(B)H (1a) | -51 |
| PhB(iPr₂Im)₃Fe≡N + HBpin | PhB(iPr₂Im)₃FeN(H)(Bpin) (2a) | -49 |
| PhB(iPr₂Im)₃Fe≡N + (Bpin)₂ | PhB(iPr₂Im)₃FeN(Bpin)₂ (3a) | -83 |
Advanced Quantum Chemical Methods
While DFT is widely used, it can struggle with systems exhibiting strong electron correlation, where the single-determinant approximation of the wavefunction is insufficient. For such cases, more advanced, albeit computationally expensive, multireference methods are required.
Multireference methods, such as the Complete Active-Space Self-Consistent Field (CASSCF) method, provide a more accurate description of the electronic structure for challenging transition metal systems. lboro.ac.uk These methods explicitly treat static and dynamic electron correlation by considering a linear combination of multiple electronic configurations. rsc.org
CASSCF calculations have been applied to study the electronic structure of iron-nitrogen species involved in catalytic cycles. rsc.orgarxiv.org For example, in linear iron(II) complexes with FeN₂ cores, CASSCF wavefunctions, in conjunction with perturbation theory (NEVPT2), were used to analyze the metal-ligand bonding, revealing strong mixing between iron's 3d_z²_ and 4s orbitals and significant π-bonding anisotropy. rsc.org Similarly, the electronic structures of iron(II) complexes with porphyrin and tetrabenzoporphyrin have been investigated using CASSCF followed by multiconfigurational quasi-degenerate second-order perturbation theory (MCQDPT2). nih.gov
In the study of iron porphyrin-carbenes, multireference methods predicted a mixed singlet ground state, which was more consistent with experimental data than DFT results. acs.org These advanced calculations can be crucial for correctly describing bond-breaking and bond-forming processes and for understanding the energetics of different spin states, which are often close in energy in iron complexes. acs.org
The simulation of strongly correlated materials remains a significant challenge for classical computers due to the prohibitive computational cost of rigorous ab initio methods. rsc.org Recent advances in quantum computing offer a potential path to overcome these limitations. arxiv.orgnih.gov
A hybrid quantum-classical workflow has been developed to model chemical reactions on surfaces, with a proof-of-concept application to the activation and dissociation of nitrogen on small iron clusters and surfaces. rsc.orgarxiv.org This approach involves several steps:
Initial structures are determined using classical DFT calculations.
The electronic structure is then studied using CASSCF to identify a manageable active space of orbitals critical for the chemical process. rsc.org
The CASSCF wavefunctions are translated into corresponding qubit quantum states.
The energies of these states are estimated using a quantum computer or a quantum device emulator. rsc.org
In one such study, the Adaptive Variational Quantum Eigensolver (VQE) algorithm was used to estimate energies on a state vector simulator, an emulator, and an H1-1 quantum computer. rsc.org The results demonstrated reasonable agreement between classical methods and the quantum computer for small active spaces, showcasing the potential of quantum computing to provide a practical advantage in computational catalysis as the technology scales. rsc.orgarxiv.org This emerging field aims to leverage quantum computers, which are inherently quantum mechanical systems, to perform simulations that are intractable for classical machines. nih.govchemrxiv.orgnih.gov
Bonding Analysis Methodologies
To gain deeper insight into the nature of the chemical bonds in iron-nitrogen compounds, various analysis methods are applied to the wavefunctions or electron densities obtained from quantum chemical calculations. These methodologies help quantify concepts like bond order, covalency, and charge transfer.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution and electron occupancy in localized orbitals. It has been used to confirm the increasing activation of dinitrogen in iron complexes as the metal's oxidation state decreases, showing a corresponding increase in negative charge on the nitrogen atoms. chinesechemsoc.org
Mayer Bond Order: This is a computational tool used to quantify the covalent character of a chemical bond. In iron-dinitrogen complexes, calculating the Mayer bond order helps to understand the strength and nature of the Fe-N and N-N bonds. chinesechemsoc.org
Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the topology of the electron density to define atoms and the bonds between them. QTAIM can be used to characterize the strength and nature of interactions, such as the Fe→B and Fe–N₂ bonds in tris(phosphine)borate-supported iron complexes, by examining properties at the bond critical point. rsc.org The ratio of potential to kinetic energy density (V/G) at this point can help distinguish between covalent and ionic interactions. mdpi.com
| Complex | Formal Fe Oxidation State | N–N Bond Length (Å) | NBO Charge on N atoms | Mayer Bond Order (Fe–N) |
|---|---|---|---|---|
| LFe–N₂–FeL | II | 1.120(2) | +0.12 | - |
| [LFe–N₂–FeL]⁻ | I | 1.144(3) | +0.01 | - |
| [LFe–N₂–FeL]²⁻ | 0 | 1.211(4) | -0.20 | - |
Atoms in Molecules (AIM) Theory
The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous framework for defining atomic properties and the nature of chemical bonds based on the topology of the electron density, ρ(r). By analyzing the gradient vector field of the electron density, AIM partitions a molecule into distinct atomic basins. The nature of the interaction between these basins (i.e., the chemical bond) is characterized by the properties of ρ(r) at a specific point between the nuclei known as the bond critical point (BCP).
In the context of iron-nitrogen compounds, AIM analysis has been employed to characterize the Fe-N bond. Studies on iron-porphyrin complexes, which feature multiple iron-nitrogen bonds, have revealed key topological properties. nih.gov The analysis of the electron density at the Fe-N BCP allows for a quantitative assessment of the bond's nature. Key parameters include the electron density itself (ρ(BCP)), its Laplacian (∇²ρ(BCP)), and the total energy density (H(BCP)).
Electron Density (ρ(BCP)) : The magnitude of ρ(BCP) correlates with the bond order; a higher value suggests a stronger bond.
Laplacian of Electron Density (∇²ρ(BCP)) : The sign of the Laplacian distinguishes between different types of interactions. A negative value (∇²ρ(BCP) < 0) indicates a concentration of electron density, characteristic of a shared-electron interaction (covalent bond). A positive value (∇²ρ(BCP) > 0) signifies a depletion of electron density, typical of a closed-shell interaction (ionic bond, van der Waals forces).
Total Energy Density (H(BCP)) : This is the sum of the kinetic energy density (G(BCP)) and potential energy density (V(BCP)). A negative H(BCP) is a definitive indicator of covalency.
Quantum chemical topological analysis of iron(IV)-oxo porphyrin π-cation radical complexes has characterized the iron-nitrogen bonds as covalent dative bonds (N→Fe). nih.gov These bonds are described by disynaptic bonding basins, V(Fe,N), where the electron density is predominantly formed by the lone pairs of the nitrogen atoms. nih.gov This finding highlights the donor-acceptor nature of the interaction, with the nitrogen atoms donating electron density to the iron center.
| Parameter | Typical Value Range for Fe-N Bonds | Interpretation |
|---|---|---|
| Electron Density, ρ(BCP) (a.u.) | 0.1 - 0.3 | Indicates significant electron density, consistent with a chemical bond. |
| Laplacian of Electron Density, ∇²ρ(BCP) (a.u.) | Slightly positive or negative | Signifies a bond of intermediate character, often with both covalent and ionic contributions. |
| Total Energy Density, H(BCP) (a.u.) | < 0 | A negative value confirms the presence of significant covalent character in the Fe-N interaction. |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method that translates the complex, delocalized wavefunctions obtained from quantum chemical calculations into a localized picture of chemical bonding. It provides a description in terms of Lewis-like structures, with electron pairs forming bonds or lone pairs. This method is particularly insightful for understanding donor-acceptor interactions, charge transfer, and hybridization in molecules like iron-nitrogen complexes.
NBO analysis of iron complexes reveals significant charge transfer and orbital interactions that define the Fe-N bond. longdom.orgphyschemres.org The primary interaction involves the donation of electron density from a nitrogen lone pair orbital (LP) to an unoccupied (vacant) orbital on the iron atom (LP*). The strength of this interaction can be quantified using second-order perturbation theory, which calculates the stabilization energy, E(2), associated with the delocalization of electrons from the donor NBO to the acceptor NBO.
For instance, in high-spin aqua complexes of iron, such as [Fe(H₂O)₆]²⁺, NBO analysis has quantified the charge transfer from the oxygen ligands to the metal center. longdom.org Similar principles apply to iron-nitrogen compounds, where the nitrogen atoms act as the electron donors. In iron(III) porphyrin complexes, NBO calculations detail the specific donor-acceptor interactions between the nitrogen atoms of the porphyrin ring and the central iron ion. physchemres.org
Key findings from NBO analysis of iron-nitrogen systems include:
Natural Charge : NBO calculates the "natural" atomic charge on each atom, providing a more chemically intuitive picture of charge distribution than other methods. In iron-nitride complexes, the nitrogen atom typically bears a significant negative charge, while the iron atom is positively charged, confirming the polarity of the bond.
Hybridization : The analysis provides the hybridization of the atomic orbitals that constitute the Fe-N bond, offering insights into the geometry and bonding capabilities of the atoms.
Donor-Acceptor Interactions : The most powerful aspect of NBO is the quantification of stabilization energies (E(2)) for donor-acceptor interactions. A large E(2) value for a Nitrogen (LP) → Iron (LP*) interaction indicates a strong, stabilizing delocalization, which is a key component of the covalent character of the Fe-N dative bond.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (N) | LP* (Fe) | 20 - 50 | Nitrogen lone pair donation to vacant iron d-orbital. |
| BD (Fe-N) | BD* (Fe-C) | 2 - 10 | Hyperconjugative delocalization from the Fe-N bond to an adjacent antibonding orbital. |
Note: The values in the tables are illustrative and can vary significantly depending on the specific iron-nitrogen compound, its oxidation state, and coordination environment.
Mechanistic Pathways in Iron Mediated Nitrogen Activation and Functionalization
Dinitrogen (N₂) Binding and Activation Mechanisms
The activation of dinitrogen is kinetically challenging due to its large highest occupied molecular orbital–lowest unoccupied molecular orbital (HOMO-LUMO) gap and lack of a dipole moment, rendering it chemically inert. researchgate.netnih.gov Iron complexes overcome this inertia by binding N₂ and altering its electronic structure, primarily through a process called π-backbonding. In this interaction, the iron center donates electron density from its d-orbitals into the antibonding π* orbitals of the N₂ ligand. rsc.orgacs.org This transfer of electron density weakens the N≡N triple bond, making it more susceptible to subsequent chemical transformations. The extent of this activation is highly dependent on the coordination environment of the iron, including the number of iron centers involved and the nature of the supporting ligands. acs.orgchinesechemsoc.org
Dinitrogen can coordinate to iron centers in several ways, with the most common being terminal and bridging end-on modes. acs.orgccspublishing.org.cn
Terminal End-on (η¹-N₂): In this mode, N₂ binds to a single iron atom. While π-backbonding occurs, the weakening of the N-N bond in monometallic complexes is often minimal. acs.orgacs.org This coordination mode is a key first step in the "Chatt cycle," a distal pathway where the terminal nitrogen atom is sequentially protonated and reduced to form ammonia (B1221849), leaving a metal-nitride intermediate. nsf.govnih.gov
Bridging End-on (μ-η¹:η¹-N₂): Here, the N₂ molecule links two iron centers. This bimetallic coordination allows for cooperative π-backbonding from both metal centers into the N₂ π* orbitals, leading to a more significant weakening and elongation of the N-N bond compared to the terminal mode. acs.orgacs.org This bridging mode is often a prerequisite for the direct cleavage of the N-N bond to form two nitride ligands. nsf.gov
The choice between these coordination modes is influenced by the electronic and steric properties of the iron complex and can dictate the subsequent reaction pathway, either towards functionalization at the terminal nitrogen or complete cleavage of the N-N bond. nsf.govnih.govacs.org
| Iron Complex Type | Coordination Mode | Formal Fe Oxidation State | N-N Bond Length (Å) | ν(N-N) (cm⁻¹) |
|---|---|---|---|---|
| Mononuclear | Terminal (η¹) | Fe(0), Fe(I) | ~1.11 - 1.13 | ~2000 - 2100 |
| Dinuclear | Bridging (μ-η¹:η¹) | Fe(I) | ~1.15 - 1.20 | ~1750 - 1850 |
| Dinuclear (Reduced) | Bridging (μ-η¹:η¹) | Fe(0) | ~1.22 - 1.25 | ~1580 - 1630 |
This interactive table summarizes typical bond lengths and N-N stretching frequencies for terminally and bridging coordinated dinitrogen in iron complexes. Data compiled from multiple research findings. chinesechemsoc.orglmu.denih.gov
Synthetic model systems have demonstrated that the cooperation of multiple metal atoms is highly effective for N₂ activation. acs.orgnih.gov While the interaction of N₂ with two iron atoms in a bridging mode can significantly lengthen and weaken the N-N bond, the combined action of three or more iron atoms can achieve complete N-N bond cleavage at or below room temperature. yale.eduacs.orgnih.gov
In 2011, a landmark study showed that a multi-iron system could completely cleave N₂ into two nitride (N³⁻) ions. nih.gov The reaction involves the reduction of an iron(II) precursor in the presence of N₂, leading to a product containing a core of four iron atoms and two bridging nitride ligands derived directly from N₂. nih.govacs.org This process requires a total of six electrons, which are supplied by the formal oxidation of the iron centers. acs.org Such studies underscore that multimetallic cooperativity is a key principle, not only in synthetic chemistry but also likely in the iron-rich active site of nitrogenase enzymes. yale.edunih.gov
Alkali metal cations, often introduced as part of the chemical reductant (e.g., potassium graphite (B72142), KC₈), play a critical, multifaceted role in iron-mediated N₂ activation. acs.orgnih.gov Their influence extends beyond simply providing reducing equivalents:
Electronic Effects: By coordinating to the N₂ ligand, either in an end-on or side-on fashion, the positively charged alkali cation pulls electron density into the N-N bond, further promoting its weakening. acs.orgnih.gov This effect is evident in the decrease in the N-N stretching frequency upon alkali metal coordination. nih.gov
Kinetic and Templating Roles: Cation-π interactions between the alkali metal and the supporting ligands of the iron complex can hold multiple iron centers in close proximity, pre-organizing them to facilitate cooperative binding and cleavage of N₂. nih.govdntb.gov.ua
Research has shown that the size of the alkali metal cation can control the reaction's outcome. For instance, in certain systems, using potassium (K⁺) facilitates N-N bond cleavage, whereas smaller cations may not, suggesting that the cation's size dictates how many iron atoms can effectively approach and interact with a single N₂ molecule. acs.org
N-N Bond Cleavage Processes
The cleavage of the N-N bond is the most energy-demanding step in nitrogen fixation. In iron complexes, this can proceed through different mechanistic pathways, leading to the formation of highly reactive iron nitride intermediates.
Two primary mechanistic paradigms are considered for N-N bond scission:
Stepwise Pathway (Distal Mechanism): This pathway, analogous to the Chatt cycle, involves the sequential protonation and reduction of one nitrogen atom of a terminally-bound N₂ ligand. nih.gov This process proceeds through characterized intermediates such as diazene (N₂H₂) and hydrazido (N₂H₂²⁻). researchgate.net The N-N bond is cleaved heterolytically at a late stage, releasing the first molecule of ammonia and leaving a terminal iron nitride (Fe≡N) species. nih.gov Recent studies have provided direct evidence for this pathway in an iron-based catalytic system, where a hydrazido(2−) intermediate was shown to undergo protonation to release NH₃ and a formal Fe(IV)≡N complex. nih.gov
Concerted or Direct Cleavage Pathway (Alternating Mechanism): In multimetallic systems, N₂ can be cleaved directly across two or more metal centers to form bridging nitride intermediates without first forming N-H bonds. nih.govacs.org This pathway is favored in systems where multiple, low-valent iron atoms can cooperatively bind to N₂. acs.org The reduction of N₂ to two N³⁻ ions is a six-electron process, and in these systems, the electrons are provided by the iron cluster itself. acs.org This direct scission is thought to be more relevant to the mechanism of the industrial Haber-Bosch process. nih.gov
The cleavage of dinitrogen by iron complexes leads to the formation of iron nitride intermediates, which are central to the synthesis of ammonia. nih.govrsc.org These species feature a formal Fe≡N triple bond and have been synthesized and characterized in various oxidation states, from Fe(IV) to Fe(VI). rsc.orgnih.govbohrium.com
Four-coordinate, three-fold symmetric iron(IV) nitrides have been found to be isolable at room temperature and are highly reactive. rsc.orgresearchgate.net Their reactivity is pivotal for completing the nitrogen fixation cycle. The nitride ligand (N³⁻) is a strong base and can be sequentially protonated to form imide ([NH]²⁻), amide ([NH₂]¹⁻), and finally ammonia (NH₃), which is then released. nih.govresearchgate.net
The stepwise formation of N-H bonds from an N₂-derived iron nitride has been demonstrated, with the isolation and structural characterization of the key imide and amide intermediates. nih.gov These studies show that the conversion of nitride to ammonia involves a series of proton-coupled electron transfer steps, where the addition of a proton is accompanied by the addition of an electron to the iron core. nih.gov The high reactivity of iron(V) nitride complexes has also been demonstrated, showing they can produce high yields of ammonia upon reaction with a proton and electron source under mild conditions. nih.gov
| Intermediate Species | Nitrogen Ligand | Typical Fe-N Bond Length (Å) | Description |
|---|---|---|---|
| Iron Nitride | N³⁻ (Nitrido) | 1.54 - 1.65 | Product of N-N bond cleavage; highly reactive base. |
| Iron Imide | [NH]²⁻ (Imido) | ~1.70 - 1.80 | First protonation product of the nitride. |
| Iron Amide | [NH₂]¹⁻ (Amido) | ~1.88 - 1.91 | Second protonation product; precursor to ammonia release. |
This interactive table presents typical iron-nitrogen bond lengths for key intermediates in the functionalization of dinitrogen-derived nitrides. Data compiled from multiple research findings. nih.govnih.govnih.gov
Pathways for Nitrogen Functionalization
The activation of dinitrogen (N₂) by iron complexes is a critical step that opens pathways for its functionalization into valuable nitrogen-containing compounds, most notably ammonia (NH₃). The cleavage of the strong N≡N triple bond by iron centers typically results in the formation of iron nitride intermediates. yale.edu These nitride species are highly reactive and serve as pivotal points for subsequent bond-forming reactions. The functionalization of the activated nitrogen atom can proceed through several key mechanistic pathways, including protonation to form N-H bonds, and reactions with carbon-based reagents to form C-N bonds. Understanding these pathways is fundamental to mimicking the biological nitrogen fixation process and improving industrial methods like the Haber-Bosch process, where iron surface nitrides are established intermediates. nih.gov
Protonation Sequences Leading to Ammonia
The conversion of iron-bound nitride ligands to ammonia is achieved through a sequence of protonation and reduction steps. Research has demonstrated that well-defined iron nitride complexes, formed from the cleavage of N₂, can be treated with acids to produce ammonia or its conjugate acid, ammonium (NH₄⁺). yale.edunih.gov
The efficiency of this conversion is highly dependent on the reaction conditions, particularly the nature of the acid used. In a study involving a tetrairon bis(nitride) complex, the yield of ammonium varied significantly with the choice of proton source.
| Acid | Equivalents | Temperature (°C) | NH₄⁺ Yield (%) |
|---|---|---|---|
| HCl | Excess | - | 82 ± 4 |
| H₂SO₄ | 12 | -96 | 93 |
This interactive table summarizes the yield of ammonium (NH₄⁺) from the protonation of a tetrairon bis(nitride) complex with different strong acids, highlighting the dependency of the reaction's efficiency on the chosen acid. nih.gov
The mechanistic pathway from a nitride to ammonia involves the stepwise formation of N-H bonds, proceeding through imide and amide intermediates. nih.gov This sequential protonation can be illustrated as follows:
Fe≡N (Nitrido) → Fe=NH (Imido) → Fe-NH₂ (Amido) → NH₃ (Ammonia)
In one documented pathway, a diiron bis(amide) complex, upon treatment with two equivalents of H₂O, readily protonates the amide ligands to generate NH₃ in a 98% yield. nih.gov This step-by-step formation of N-H bonds underscores the process by which the highly reduced nitride nitrogen is converted into ammonia. nih.gov
Carbon-Nitrogen Bond Formation Reactions
Beyond the synthesis of ammonia, reactive iron-nitrido (Fe≡N) and iron-imido (Fe=NR) complexes serve as valuable intermediates for the formation of carbon-nitrogen (C-N) bonds, a cornerstone of organic synthesis. These complexes can engage in nitrogen atom transfer reactions, enabling the construction of nitrogen-containing organic molecules. nih.govrsc.org
A notable example of C-N bond formation involves the reaction of an iron(IV) nitride complex, supported by a tris(carbene)borate ligand, with a stabilized carbene, bis(diisopropylamino)cyclopropenylidene. Instead of the expected product, this reaction results in the transfer of a carbon atom from the carbene to the nitride ligand, assembling a new cyanide (C≡N) ligand at the iron center. osti.gov This transformation is a rare instance of a four-electron atom transfer reaction. osti.gov
Furthermore, iron nitride complexes can react with boron-containing compounds in a manner analogous to C-N bond formation. For instance, an iron(IV) nitride complex has been shown to react with boranes such as 9-borabicyclo[3.3.1]nonane (9-BBN) and pinacolborane (HBpin). nsf.gov These reactions result in the formal insertion of the nitride nitrogen into the B-H bond, yielding novel iron(II) borylamido complexes. nsf.gov This reactivity highlights the versatility of the iron nitride moiety in forming bonds with various elements.
| Complex | Fe-N Bond Length (Å) | N-B Bond Length (Å) |
|---|---|---|
| PhB(iPr₂Im)₃FeN(H)(Bpin) | 1.953(6) | 1.374(10) |
| Product of Fe≡N + 9-BBN | 1.999(15) | 1.417(2) / 1.409(3) |
Structural data from X-ray diffraction for borylamido complexes formed from the reaction of an iron(IV) nitride with different boranes. nsf.gov
Nitrogen-Hydrogen Bond Formation in Ammonia Production Analogs
The formation of N-H bonds at multinuclear iron centers is a crucial area of study, providing insights into the mechanisms of ammonia synthesis. nih.govresearchgate.net Diiron bridging nitride complexes, where a nitrogen atom links two iron centers, are particularly relevant models. In these systems, the formation of N-H bonds can be facilitated through proton-coupled electron transfer (PCET), where both a proton and an electron are transferred in a concerted or stepwise manner. nih.gov
Research on a linear diiron bridging nitride complex supported by a redox-active macrocycle demonstrated that PCET leads to the formation of a µ-amide product. nih.gov Subsequent protonation of this bridging amide intermediate successfully produced ammonia in high yield. nih.gov This highlights that the cooperative action of multiple metal centers and a redox-active ligand can facilitate the challenging steps of N-H bond formation.
In a different approach, a thiolate-bridged diiron µ-nitrido complex was shown to react directly with dihydrogen (H₂) at ambient conditions. This reaction produced ammonia in high yield and identified a diiron µ-amido complex as a key intermediate in the catalytic cycle. researchgate.net The ability of these synthetic analogs to mimic steps of the nitrogen reduction cycle provides valuable mechanistic information for designing more efficient ammonia synthesis catalysts. rsc.org
Reactivity of Iron Imido and Iron Nitrido Complexes
Carbon-Hydrogen (C-H) Bond Activation Reactions
The activation of typically inert C-H bonds is a cornerstone of modern synthetic chemistry, and iron-imido/nitrido complexes have emerged as potent reagents for this purpose. acs.orgchembites.org These complexes can mediate the amination of C-H bonds, a transformation of significant industrial and academic interest. acs.orgnih.gov
The prevailing mechanism for C-H bond activation by iron-imido and nitrido complexes often involves a hydrogen atom abstraction (HAA) step. chembites.orgacs.org In this process, the nitrogen-based ligand abstracts a hydrogen atom from a substrate, leading to the formation of an iron-amido complex and a substrate radical. chembites.orgacs.org This is often followed by a radical rebound step, where the substrate radical attacks the newly formed iron-amido species to generate the aminated product and regenerate the iron catalyst. chembites.org
Computational studies and experimental evidence support this stepwise mechanism. For instance, large kinetic isotope effects (kH/kD) are often observed in these reactions, indicating that C-H bond cleavage is the rate-determining step. acs.orgnih.gov For example, the reaction of a high-spin iron-imido complex with toluene (B28343) exhibited a kH/kD of 15.5(3), strongly suggesting a hydrogen atom abstraction pathway. acs.orgnih.gov
In some cases, particularly with iron-nitrido complexes, alternative pathways such as cycloaddition have been proposed, especially with unsaturated substrates like cyclohexadienes. acs.orgacs.org For instance, the reaction of an iron(IV) nitrido complex with 1,3-cyclohexadiene (B119728) is suggested to proceed through a [4+1] cycloaddition followed by a retro-Diels-Alder reaction. acs.orgacs.org However, with 1,4-cyclohexadiene, the reaction is believed to initiate with hydrogen-atom abstraction. acs.orgacs.org
The electronic structure of the iron-imido/nitrido complex plays a crucial role in its HAA reactivity. High-spin iron complexes, where unpaired electron density is present along the Fe-N bond, are often more reactive towards C-H bonds. nih.gov This is attributed to the attenuated Fe-N bond in these high-spin states, which enhances the radical character of the imido/nitrido ligand and its propensity for HAA. nih.govchembites.org
The reactivity of iron-imido and -nitrido complexes in C-H activation is profoundly influenced by both the oxidation state of the iron center and the nature of the supporting ligands. rsc.orgnih.gov Higher oxidation states are generally associated with increased electrophilicity and, consequently, enhanced reactivity in HAA. rsc.org Computational studies on a series of iron-oxo and -nitrido complexes with iron oxidation states ranging from +4 to +6 have shown that for iron-oxo complexes, the reaction barrier for C-H activation decreases as the oxidation state increases. rsc.org However, for the isoelectronic iron-nitrido series, the activation barriers were found to be largely independent of the iron oxidation state, a counterintuitive finding that highlights the complex interplay of factors governing reactivity. rsc.org
The ligand environment surrounding the iron center is equally critical. The steric and electronic properties of the ligands can modulate the stability, electronic structure, and reactivity of the iron-imido/nitrido core. acs.orgresearchgate.net For instance, bulky ligands can prevent dimerization and stabilize highly reactive monomeric species. acs.org The electronic nature of the ligands can influence the spin state of the iron center, which in turn affects the reactivity. acs.orgnih.gov Weak-field ligands can promote high-spin states, which have been shown to be more reactive in C-H amination reactions. acs.orgnih.govacs.org
Furthermore, the ligand framework can be designed to facilitate bimetallic reaction pathways in C-H functionalization. acs.org For example, a diiron imido complex was found to be competent for toluene amination only in the presence of a Lewis base like pyridine (B92270), suggesting a cooperative effect between the two iron centers. acs.org The choice of directing groups on the substrate can also guide the C-H activation to a specific site, enabling regioselective functionalization. nih.govacs.org
Nitrene Transfer Reactions
Iron-imido complexes are key intermediates in nitrene transfer reactions, which involve the transfer of a nitrene group (NR) to a substrate. chemistryviews.orgacs.org These reactions provide efficient routes for the synthesis of various nitrogen-containing compounds, including aziridines, sulfimides, and amines. rsc.orgacs.orgsmith.edu
The aziridination of alkenes, a formal [2+1] cycloaddition of a nitrene to a double bond, is a powerful method for the synthesis of three-membered nitrogen heterocycles. rsc.orgacs.org Iron complexes, particularly iron(II) and iron(III) porphyrin complexes, have been shown to be effective catalysts for this transformation. acs.orgresearchgate.net The reaction is believed to proceed via the formation of an iron-nitrene intermediate, which then transfers the nitrene group to the alkene. acs.org
The mechanism of aziridination can be either concerted or stepwise. rsc.orgrsc.org A concerted mechanism, often invoked for the formation of syn-aziridines from cis-alkenes, preserves the stereochemistry of the starting alkene. acs.org Alternatively, a stepwise pathway involving a radical intermediate can lead to a loss of stereospecificity. acs.orgrsc.org The nature of the iron catalyst, the nitrene source, and the alkene substrate all influence the operative mechanism. Some iron-catalyzed aziridination reactions using hydroxylamine (B1172632) derivatives as nitrene sources have been shown to proceed through both concerted and stepwise pathways. rsc.orgrsc.org
Another proposed pathway involves a [2+2] cycloaddition between the alkene and the metal-imido complex to form an azametallacyclobutane intermediate, which can also preserve the alkene stereochemistry. acs.org
Beyond alkene aziridination, iron-catalyzed nitrene transfer is also employed in sulfimidation and amination reactions. Sulfimidation, the formation of a sulfur-nitrogen double bond, can be achieved through the reaction of sulfoxides with a nitrene source in the presence of an iron catalyst. acs.org Iron(II) catalysts have been successfully used for the synthesis of N-acyl sulfoximines from sulfoxides and N-acyloxyamides. acs.org The proposed mechanism involves the formation of an Fe-nitrenoid complex, which is then trapped by the sulfoxide. acs.org
Amination reactions via nitrene transfer often target C-H bonds, as discussed in the previous section. However, nitrene transfer can also occur at other functionalities. For instance, iron-catalyzed N-amidation of arylamines with dioxazolones has been developed for the synthesis of hydrazides. chemistryviews.org This reaction is thought to proceed through an Fe-nitrenoid intermediate that undergoes N-N coupling. chemistryviews.org
The substrate scope of iron-catalyzed nitrene transfer reactions is generally broad. In aziridination, a wide variety of alkenes, including aromatic, aliphatic, cyclic, and acyclic olefins, can be successfully employed. acs.org However, the stereospecificity can be moderate to low for some substrates, such as 1,2-disubstituted olefins, suggesting the involvement of radical intermediates. acs.org
In sulfimidation reactions, a good functional group tolerance has been reported, allowing for the synthesis of a range of N-acyl sulfoximines. acs.org Similarly, iron-catalyzed amination reactions have been shown to be applicable to a variety of substrates. The chemoselectivity of these reactions can be remarkable. For instance, in the amination of substrates containing terminal olefins, exclusive allylic C-H bond amination is observed with no competing aziridination. rsc.org This high level of chemoselectivity is attributed to the high-spin electronic configuration of the reactive imido radical intermediate. rsc.org
The regioselectivity of nitrene transfer can be influenced by the steric demands of the ligand on the iron catalyst. For example, sterically demanding ligands can enforce regioselective amination at the terminal position of linear α-olefins. rsc.org
Biomimetic Approaches and Nitrogenase Enzyme Modeling
Synthetic Analogs of Nitrogenase Active Sites (FeMoco)
The heart of the most well-characterized nitrogenase is the iron-molybdenum cofactor (FeMoco), a complex metal cluster with the composition [MoFe₇S₉C(R-homocitrate)]. nih.gov The unique trigonal prismatic arrangement of six iron atoms surrounding a central carbide ion ([Fe₆C]) has been a primary target for synthetic chemists aiming to replicate the structure and function of this active site. pnas.org The synthesis of a complete FeMoco analog remains a formidable challenge due to the cluster's complexity and the unprecedented nature of a central carbide in a biological system. pnas.org
Early efforts in synthesizing FeMoco mimics focused on creating iron-sulfur clusters with structural similarities. However, the discovery of the interstitial carbide atom in 2011 added a new layer of complexity and a crucial target for synthetic replication. pnas.org Significant breakthroughs have been made in constructing the core [Fe₆(µ₆-X)] moiety, where X can be a carbide (C⁴⁻) or a nitride (N³⁻) ion. pnas.orgchemrxiv.org These synthetic mimics have been instrumental in providing insights into the electronic structure and potential reactivity of the native FeMoco.
A key strategy in the synthesis of these analogs involves a cluster-coupling approach, where pre-formed smaller clusters are combined to build the larger, more complex structure. chemrxiv.org This method has allowed for the successful incorporation of a µ₆-carbide into a trigonal prismatic [Fe₆C] unit, closely resembling the core of FeMoco. pnas.org While these synthetic analogs share key structural parameters with the native cofactor, they often differ in the nature of the bridging ligands and the identity of the metal atoms capping the core. researchgate.net
The research in this area has not only advanced our understanding of the FeMoco structure but has also provided a platform for studying the influence of the interstitial atom and the surrounding ligands on the cluster's properties. Quantum chemical studies on these synthetic mimics have shown that their electronic ground states are similar to that of the native FeMoco, characterized by maximized antiferromagnetic coupling between the iron centers. chemrxiv.org
| Feature | Native FeMoco | Synthetic Analog ([Fe₆C] core) | Synthetic Analog ([Fe₆N] core) |
| Core Composition | [MoFe₇S₉C] | Contains a trigonal prismatic [Fe₆C] moiety | Contains a trigonal prismatic [Fe₆N] moiety |
| Interstitial Atom | Carbide (C⁴⁻) | Carbide (C⁴⁻) | Nitride (N³⁻) |
| Key Challenge | Overall complexity and instability | Replication of the complete cluster | Replication of the complete cluster |
| Synthetic Strategy | Biosynthesis | Cluster-coupling | Cluster-coupling |
| Significance | Biological N₂ reduction | Provides insight into the role of the carbide | Comparative studies with carbide analogs |
Iron-Sulfur Cluster Chemistry in Dinitrogen Reduction
Iron-sulfur (Fe-S) clusters are ubiquitous in biological systems, primarily serving as electron transfer agents. nih.gov In the context of nitrogenase, they play a critical role in the stepwise delivery of electrons required for the reduction of dinitrogen (N₂) to ammonia (B1221849) (NH₃). mdpi.com The nitrogenase enzyme system contains several types of Fe-S clusters, including the [4Fe-4S] cluster in the Fe protein and the P-cluster ([8Fe-7S]) and FeMoco in the MoFe protein. nii.ac.jp
The chemistry of synthetic iron-sulfur clusters has been extensively studied to model the function of their biological counterparts. A major goal has been to design synthetic clusters that can bind and reduce N₂. While many synthetic iron complexes have been shown to bind N₂, achieving catalytic N₂ reduction with synthetic iron-sulfur clusters has been more challenging. nih.gov Attempts to create open coordination sites on synthetic Fe-S clusters for N₂ binding often lead to cluster oligomerization. acs.org
Recent research has shown that by using sterically bulky ligands, it is possible to prevent this oligomerization and enable N₂ binding to a synthetic [MoFe₃S₄] cluster. researchgate.net This work provided the first example of a well-defined coordination complex of N₂ with a synthetic iron-sulfur cluster, demonstrating a significant weakening of the N-N bond upon binding. researchgate.netscitechdaily.com
The smallest of the biological clusters, the [2Fe-2S] cluster, has also been a subject of synthetic modeling. While typically involved in one-electron transfer processes, functionalizing these clusters with redox-active ligands can enhance their electron storage capacity, potentially enabling them to mediate multi-electron transformations like N₂ reduction. nih.gov Indeed, a diferric [2Fe-2S] cluster functionalized with o-phenylenediamide ligands has shown catalytic activity towards the silylation of dinitrogen. nih.gov
| Cluster Type | Biological Role | Synthetic Analog Research Focus | Key Findings |
| [4Fe-4S] | Electron transfer from Fe protein to MoFe protein | Modeling electron transfer properties; achieving N₂ binding and reduction | Elucidation of electronic structures; challenges in preventing cluster oligomerization upon reduction. acs.org |
| P-cluster ([8Fe-7S]) | Mediates electron transfer to FeMoco | Synthesis of high-nuclearity Fe-S clusters | Synthesis of clusters with topological similarities to the P-cluster core. mdpi.com |
| FeMoco ([MoFe₇S₉C]) | Active site of N₂ reduction | Synthesis of structural and functional mimics | Successful synthesis of the core [Fe₆C] unit; demonstration of N₂ binding to a Mo-Fe-S cluster. pnas.orgresearchgate.net |
| [2Fe-2S] | Electron transfer in ferredoxins | Enhancing electron storage for multi-electron catalysis | Catalytic activity in N₂ silylation when functionalized with redox-active ligands. nih.gov |
Design Principles from Biological Nitrogen Fixation for Synthetic Catalysis
The remarkable ability of nitrogenase to reduce N₂ to ammonia under ambient conditions provides a rich source of inspiration for the design of synthetic catalysts. patsnap.com Several key principles have been derived from studying the biological system that are now guiding the development of next-generation catalysts for ammonia synthesis.
Mimicking the Active Site: A primary design principle is the creation of synthetic molecules that replicate the essential structural and electronic features of the FeMoco active site. This includes not only the geometry of the metal-sulfur core but also the presence of the interstitial carbide and the coordination environment provided by the homocitrate ligand and the protein backbone. nih.govpnas.org The synthesis of analogs containing the [Fe₆C] core is a direct application of this principle. pnas.org
Control of Electron and Proton Transfer: Biological nitrogen fixation involves the carefully orchestrated delivery of multiple electrons and protons to the active site. A crucial design principle for synthetic catalysts is the ability to manage this flow of reducing equivalents. This can be achieved through the design of ligands that can store and release electrons or by coupling the catalyst to electrochemical or photochemical systems that can provide a controlled flux of electrons and protons. ethz.ch The obligatory formation of H₂ during the nitrogenase catalytic cycle is now understood to be a critical part of the mechanism, coupling the energy-releasing formation of hydrogen with the energy-demanding cleavage of the N₂ bond. pnnl.gov This suggests that synthetic systems may also benefit from incorporating pathways for controlled H₂ evolution.
Role of the Protein Environment: The protein matrix surrounding the FeMoco plays a critical role in its function by isolating the reactive site, controlling substrate access, and modulating the electronic properties of the cluster. patsnap.com In synthetic catalysis, this principle is being applied through the use of sterically demanding ligands that create a protective pocket around the metal center. acs.orgresearchgate.net This "second coordination sphere" can influence the binding and activation of N₂ and prevent undesirable side reactions.
Harnessing Cooperativity: The FeMoco is a multi-metallic cluster where the iron atoms are thought to work cooperatively to bind and reduce N₂. scitechdaily.com This principle of cooperativity is a key design element for synthetic catalysts, where multiple metal centers can work in concert to achieve challenging chemical transformations. The design of bimetallic or multi-metallic complexes aims to replicate this synergistic effect.
By integrating these design principles, researchers are moving closer to the development of synthetic catalysts that can efficiently convert dinitrogen to ammonia under mild conditions, offering a more sustainable alternative to the Haber-Bosch process. patsnap.com
Catalytic Applications in Nitrogen Transformations
Catalytic Dinitrogen Reduction to Ammonia (B1221849) (Synthetic Analogs to Haber-Bosch)
The conversion of atmospheric dinitrogen (N₂) into ammonia (NH₃) is a cornerstone of modern agriculture and industry, predominantly achieved through the energy-intensive Haber-Bosch process. nih.govammoniaenergy.org Researchers have been inspired by both this industrial process and the biological nitrogen fixation carried out by nitrogenase enzymes, which use iron-containing clusters, to develop synthetic iron-based catalysts that can operate under milder conditions. nih.govnih.gov
Significant progress has been made in designing molecular iron complexes that can bind, cleave, and reduce dinitrogen. nih.gov One approach involves multi-iron complexes that can break the strong N≡N triple bond to form iron nitride intermediates. nih.gov For instance, the reduction of an iron β-diketiminate complex with potassium graphite (B72142) (KC₈) under a dinitrogen atmosphere yields a bis(nitride) product, demonstrating complete N₂ cleavage. nih.gov
Other systems utilize iron-dinitrogen complexes with specific ligand architectures, such as pincer ligands, which modulate the electronic properties of the iron center to facilitate the reduction process. u-tokyo.ac.jpresearchgate.net A notable example is an iron-dinitrogen complex bearing an anionic PNP-pincer ligand that catalyzes the formation of ammonia from dinitrogen gas at ambient temperature and pressure when a reductant and a proton source are supplied. u-tokyo.ac.jpsemanticscholar.org These systems represent a significant step toward developing energy-efficient alternatives to the Haber-Bosch process. u-tokyo.ac.jp While a truly catalytic reduction of N₂ to NH₃ by well-defined molecular iron complexes remains a key challenge, stoichiometric conversions have been achieved, and catalytic formation of silylamines from N₂ has been demonstrated with iron catalysts like Fe(CO)₅. nih.gov
| Catalyst System | Product(s) | Conditions | Key Findings | Reference |
|---|---|---|---|---|
| Iron β-diketiminate complex + KC₈ | Iron bis(nitride) | N₂ atmosphere, THF solvent | Demonstrates complete cleavage of the N≡N bond into nitride fragments. nih.gov | nih.gov |
| Iron complex with anionic PNP-pincer ligand | Ammonia (NH₃), Hydrazine (N₂H₄) | N₂ (1 atm), -78°C, reductant (Na), proton source (acid) | Catalytically produces ammonia and hydrazine directly from dinitrogen gas under mild conditions. u-tokyo.ac.jpresearchgate.netsemanticscholar.org | u-tokyo.ac.jpresearchgate.net |
| Fe(CO)₅ / Cyclopentadienyl-Fe compounds + Na + Me₃SiCl | N(SiMe₃)₃ (Tris(trimethylsilyl)amine) | N₂ (1 atm) | First example of catalytic N₂ reduction into silylamines by a solution-phase iron complex, yielding up to 34 equivalents. nih.gov | nih.gov |
| Fe/Mo₂N (Iron on Molybdenum Nitride support) | Ammonia (NH₃) | 400-500 °C, 14.7 psi, N₂/H₂ mixture | Transition metal nitrides serve as highly active catalyst supports for ammonia synthesis. ammoniaenergy.org | ammoniaenergy.org |
Synthesis of Amines and Other Nitrogen-Containing Organic Compounds
Iron catalysts have emerged as powerful tools for the synthesis of amines and nitrogen-containing heterocycles, which are vital structures in pharmaceuticals and materials science. nih.govmdpi.com These methods are often more sustainable and economical than those using precious metal catalysts. researchgate.networdpress.com A prominent application is in C-N bond formation through cross-coupling reactions and direct C-H amination.
Iron-catalyzed C-H amination allows for the direct conversion of C-H bonds into C-N bonds, an atom-economical strategy for synthesizing cyclic amines. wordpress.com For example, iron phthalocyanine complexes have been shown to catalyze intramolecular allylic C-H amination with high selectivity, favoring amination over aziridination. wordpress.comnih.gov The mechanism is proposed to involve a metal nitrenoid intermediate, and the reaction can proceed with high stereoretention at tertiary carbon centers. wordpress.comnih.gov This methodology has been extended to various substrates, including the synthesis of N-H carbazoles and indoles using air as a green oxidant. rsc.org
Furthermore, iron catalysts are effective in reductive coupling reactions. A simple iron catalyst can facilitate the coupling of nitroarenes with a wide range of alkyl halides to produce (hetero)aryl amines, providing a step-economical alternative to traditional methods that start from anilines. nih.gov Iron also catalyzes cascade reactions, where simple starting materials like alkynoic acids and functionalized amines are converted into complex nitrogen polycycles, such as quinazoline alkaloids, in a single operation. researchgate.netresearchgate.net
| Reaction Type | Iron Catalyst | Substrates | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Intramolecular Allylic C-H Amination | Iron(III) Phthalocyanine [Fe(III)Pc] | Sulfamate esters | Cyclic amines | Good yields, >20:1 selectivity | wordpress.comnih.gov |
| Reductive Coupling | Simple Iron Catalyst | Nitroarenes and alkyl halides | (Hetero)aryl amines | Broad scope, high functional group tolerance | nih.gov |
| Cascade Synthesis | Iron(II) bromide | Alkynoic acids and functionalized amines | Quinazoline alkaloids | 39-99% | researchgate.netresearchgate.net |
| Intermolecular C-H Radical Amination | Fe(OTf)₃ | (Hetero)arenes and N-hydroxyphthalimide | Aromatic amines | Not specified | rsc.org |
| Protecting-Group-Free C-N Coupling | Simple Iron Catalyst | Diarylamines and haloanilines/halophenols | Triarylamines | Not specified | researchgate.net |
Iron-Catalyzed Functionalization of Unreactive N-Containing Molecules
A significant challenge in organic synthesis is the selective functionalization of typically unreactive bonds in the presence of more reactive functional groups. Iron catalysts have demonstrated unique capabilities in activating and functionalizing otherwise inert C-H bonds within nitrogen-containing molecules and even activating dinitrogen for further functionalization.
Iron-catalyzed intramolecular C(sp³)–H amination of alkyl azides provides a direct route to N-heterocycles, with dinitrogen as the only byproduct. rsc.org This transformation proceeds through an iron-alkylnitrene or iron-alkylimido intermediate. rsc.org The design of the catalyst, such as iron(II)-phthalocyanine or iron(III) porphyrin complexes, is crucial for controlling the reactivity and achieving a broad substrate scope, enabling the synthesis of complex pharmaceutical targets. rsc.org
Beyond C-H bonds, iron complexes can functionalize dinitrogen itself into products other than ammonia. As mentioned, iron catalysts can mediate the conversion of N₂ into tris(trimethylsilyl)amine, a valuable synthetic reagent. nih.gov This reaction involves the fixation and subsequent functionalization of the dinitrogen molecule with silicon-containing electrophiles. Similarly, certain iron-dinitrogen complexes can catalyze the formation of hydrazine (N₂H₄), a high-energy fuel, directly from N₂ gas by carefully controlling the reaction solvent and other parameters. u-tokyo.ac.jpresearchgate.net These transformations highlight the potential of iron catalysts to convert simple, abundant nitrogen sources into value-added chemicals.
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing azanide-iron complexes, and how can their purity be validated?
- Methodological Answer : Synthesis typically requires anhydrous conditions under inert atmospheres (e.g., nitrogen/argon) due to the sensitivity of azanide ligands to moisture and oxygen. A common approach involves reacting iron precursors (e.g., FeCl₃) with sodium azanide (NaNH₂) in aprotic solvents like tetrahydrofuran (THF). Purity validation includes elemental analysis (C, H, N), X-ray diffraction (XRD) for crystallinity, and nuclear magnetic resonance (NMR) in deuterated solvents to confirm ligand coordination . Chromatographic techniques (e.g., HPLC) can isolate byproducts, while mass spectrometry (MS) verifies molecular weight .
Q. Which spectroscopic techniques are essential for characterizing azanide-iron complexes, and how should data be interpreted?
- Methodological Answer : Key techniques include:
- UV-Vis Spectroscopy : Identifies ligand-to-metal charge transfer (LMCT) transitions (e.g., absorption bands ~500–600 nm for Cu-azanide complexes, as seen in analogous systems) .
- Infrared (IR) Spectroscopy : Confirms NH₂⁻ ligand presence via N–H stretching (3100–3300 cm⁻¹) and deformation modes (~1600 cm⁻¹) .
- Mössbauer Spectroscopy : Resolves iron oxidation states (e.g., Fe(II) vs. Fe(III)) through quadrupole splitting and isomer shifts .
Data interpretation requires comparison to reference spectra and computational validation (e.g., TD-DFT for electronic transitions) .
Q. How can researchers design experiments to study the redox behavior of azanidylideneiron complexes?
- Methodological Answer : Cyclic voltammetry (CV) in non-aqueous electrolytes (e.g., acetonitrile) under inert conditions is standard. Control variables include scan rate (to assess reversibility) and electrolyte concentration. Complement with bulk electrolysis to isolate redox products, followed by EPR spectroscopy to detect paramagnetic intermediates (e.g., Fe(IV) species). Reference ferrocene/ferrocenium as an internal potential standard .
Advanced Research Questions
Q. How can contradictory spectroscopic data in azanide-iron complex studies be reconciled?
- Methodological Answer : Contradictions often arise from solvent polarity, pH, or oxidation state changes. For example, LMCT band shifts in UV-Vis spectra may reflect solvent-dependent ligand geometry (e.g., THF vs. DMSO). Use a multi-technique approach:
- X-ray Absorption Spectroscopy (XAS) : Resolves local coordination geometry and oxidation states.
- EPR Spectroscopy : Detects unpaired electrons in paramagnetic Fe centers.
- Computational Modeling (DFT/TD-DFT) : Correlates experimental spectra with electronic structures .
Document solvent, temperature, and counterion effects systematically to isolate variables .
Q. What strategies address challenges in synthesizing stable azanidylideneiron complexes for catalytic applications?
- Methodological Answer : Stability issues often stem from ligand lability or oxidation. Strategies include:
- Ligand Modification : Introduce sterically bulky substituents (e.g., tert-butyl groups) to prevent dissociation.
- Redox Buffers : Add mild reducing agents (e.g., ascorbic acid) to stabilize Fe(II) states.
- Encapsulation : Use macrocyclic ligands (e.g., porphyrins) to enhance kinetic stability.
Monitor reaction progress via in situ IR or UV-Vis to identify degradation pathways .
Q. How can computational methods improve the understanding of azanide-iron electronic structures?
- Methodological Answer : Density Functional Theory (DFT) calculates optimized geometries and frontier molecular orbitals, while Time-Dependent DFT (TD-DFT) simulates UV-Vis transitions. For example, TD-DFT predicted the LMCT band position in a Cu(II)-azanide complex within 50 nm of experimental values, validating the azanide → metal charge transfer mechanism . Use software like Gaussian or ORCA with solvent correction models (e.g., COSMO) for accuracy .
Data Analysis and Reporting
Q. What are best practices for presenting contradictory data in publications on iron-azanide systems?
- Methodological Answer : Clearly segment raw vs. processed data in supplementary files. Use error bars and statistical tests (e.g., Student’s t-test) to highlight significance. Discuss discrepancies in the context of experimental limitations (e.g., instrument sensitivity, sample purity). Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for data transparency, ensuring reproducibility via detailed experimental protocols .
Q. How should researchers structure a manuscript to align with journal requirements for iron-azanide studies?
- Methodological Answer :
- Introduction : Link the research gap (e.g., unexplored redox pathways) to broader scientific debates (e.g., bioinorganic catalysis).
- Methods : Cite established protocols for ligand synthesis but detail novel steps (e.g., "Fe(NH₂)₃ preparation followed Ref. [X] with modifications in solvent drying").
- Results : Use tables for crystallographic data (bond lengths, angles) and figures for spectral comparisons.
- Discussion : Contrast findings with prior work (e.g., "Our LMCT energy differs from Smith et al. due to solvent effects") .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
